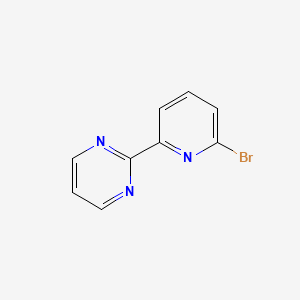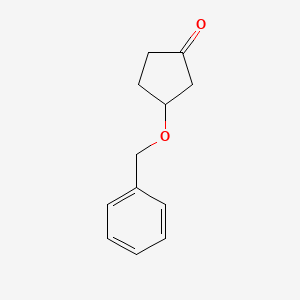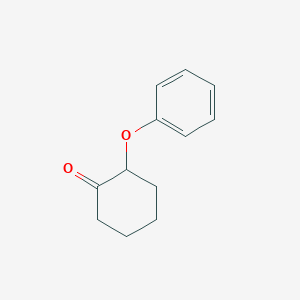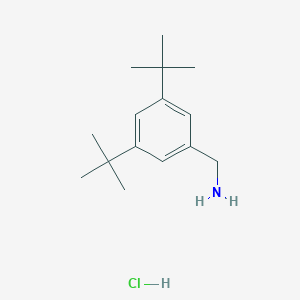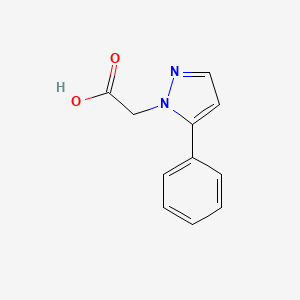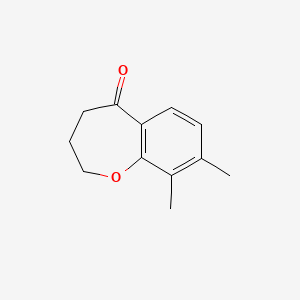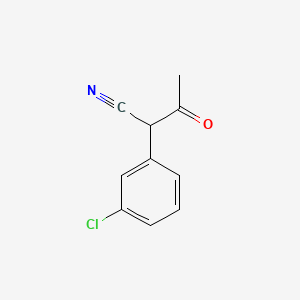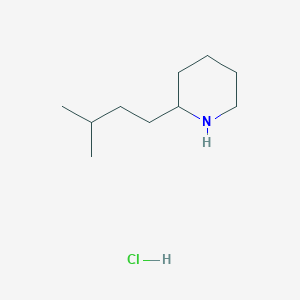
1-Methyl-1,4,7-triazonane
Vue d'ensemble
Description
“1-Methyl-1,4,7-triazonane” is also known as “1,4,7-Trimethyl-1,4,7-triazacyclononane”. It is a colorless liquid and an N-methylated derivative of triazacyclononane (TACN), a face-capping tridentate ligand that is popular in coordination chemistry .
Synthesis Analysis
The synthesis of “1-Methyl-1,4,7-triazonane” is based on a convergent synthetic approach. The key intermediate di-tert-butyl-2,2′-(1,4,7-triazonane-1,4-diyl) diacetate is coupled with a hydroxypyridinonate pendant arm. This method is suitable for rapid syntheses of metal chelator HOPO-TACNs of biomedical interest .
Molecular Structure Analysis
The molecular formula of “1-Methyl-1,4,7-triazonane” is C9H21N3. It has an average mass of 171.283 Da and a monoisotopic mass of 171.173553 Da .
Chemical Reactions Analysis
“1-Methyl-1,4,7-triazonane” is known for forming 2:1 “sandwich” complexes with many metal ions. Corresponding 2:1 complexes of “1-Methyl-1,4,7-triazonane” are only known for Ag+, Na+, and K+. This effect is mainly due to the greater bulk of “1-Methyl-1,4,7-triazonane”, which requires ions with a larger ionic radius to accommodate two ligands .
Physical And Chemical Properties Analysis
“1-Methyl-1,4,7-triazonane” is a colorless oil with a boiling point of 207.8 °C . It has a molar mass of 171.288 g·mol−1 .
Applications De Recherche Scientifique
Chemistry and Ligand Synthesis
- 1-Methyl-1,4,7-triazonane derivatives have been synthesized and studied for their complexation properties with nickel. These derivatives include 1-(benzimidazolyl-2-methyl)-1,4,7-triazacyclononane and others, showing potential in coordination chemistry and metal complex formation, with applications in magnetic and electronic material sciences (Li et al., 2005).
Solid-State and Solution Properties
- Studies on 1,1′-(Ethane-1,2-diyl)bis(1,4,7-triazonane) reveal interesting solid-state and solution properties, with potential implications in materials science and molecular engineering (Knight & Fallis, 2010).
UV-Spectrophotometric Studies
- UV-spectrophotometric studies of 1,2,4-triazole derivatives indicate their potential in analytical chemistry and pharmaceutical research. These studies offer insights into the structure-spectral data relationship of these compounds (Gotsulya et al., 2018).
Environmental Chemistry
- 1H-benzo-1,2,3-triazole and its derivatives, including 1-Methyl-1,4,7-triazonane, are investigated for their environmental impact, particularly in wastewater treatment. These substances are identified as polar pollutants, raising concerns about their persistence and removal efficiency in water treatment processes (Reemtsma et al., 2010).
Biomedical Applications
- In the biomedical field, 1-Methyl-1,4,7-triazonane derivatives have been explored for chelating properties. For example, their use in creating metal complexes for potential applications in imaging and drug delivery systems is a notable area of research (Gai et al., 2015).
Mécanisme D'action
Orientations Futures
There is ongoing research into the synthesis and chelating properties of azaheterocycle pendant armed 1,4,7-triazacyclononane (TACN) dimethylcarboxylate derivatives and dimethylphosphonate derivatives . This suggests that “1-Methyl-1,4,7-triazonane” and its derivatives continue to be of interest in the field of chemistry.
Propriétés
IUPAC Name |
1-methyl-1,4,7-triazonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-10-6-4-8-2-3-9-5-7-10/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPGMEYEZNUVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283711 | |
| Record name | Octahydro-1-methyl-1H-1,4,7-triazonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4,7-triazonane | |
CAS RN |
141213-11-8 | |
| Record name | Octahydro-1-methyl-1H-1,4,7-triazonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141213-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1-methyl-1H-1,4,7-triazonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B3378218.png)
![3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid](/img/structure/B3378223.png)
